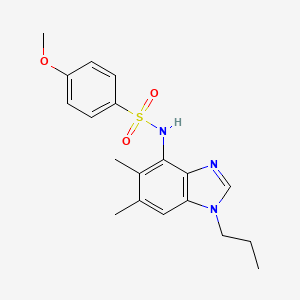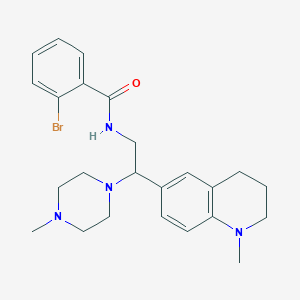
(3-Nitrophenyl)methyl 4-formylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Nitrophenyl)methyl 4-formylbenzoate, also known as NFMFB, is an organic compound that has gained attention in scientific research due to its potential applications in drug development and chemical synthesis. NFMFB is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 116-118°C.
科学研究应用
(3-Nitrophenyl)methyl 4-formylbenzoate has been studied for its potential applications in drug development and chemical synthesis. It has been shown to have antibacterial, antifungal, and antitumor activity in vitro. (3-Nitrophenyl)methyl 4-formylbenzoate has also been used as a building block in the synthesis of other organic compounds, such as benzofurans and benzothiazoles. Additionally, (3-Nitrophenyl)methyl 4-formylbenzoate has been used as a fluorescent probe for detecting the presence of metal ions in biological systems.
作用机制
The mechanism of action of (3-Nitrophenyl)methyl 4-formylbenzoate is not fully understood, but it is believed to involve inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic pathways. In cancer cells, (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes.
Biochemical and Physiological Effects:
(3-Nitrophenyl)methyl 4-formylbenzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (3-Nitrophenyl)methyl 4-formylbenzoate can inhibit the growth of a range of bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. (3-Nitrophenyl)methyl 4-formylbenzoate has also been shown to have antitumor activity in vitro, with the ability to induce apoptosis in cancer cells. Additionally, (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to act as a fluorescent probe for detecting the presence of metal ions in biological systems, making it useful for studying metal ion homeostasis.
实验室实验的优点和局限性
One advantage of using (3-Nitrophenyl)methyl 4-formylbenzoate in lab experiments is its versatility as a building block for the synthesis of other organic compounds. Its antibacterial, antifungal, and antitumor activity also make it a useful tool for studying these biological processes. However, one limitation of using (3-Nitrophenyl)methyl 4-formylbenzoate is its potential toxicity, which may limit its use in certain experiments. Additionally, the multistep synthesis process required to produce (3-Nitrophenyl)methyl 4-formylbenzoate may make it less practical for large-scale production.
未来方向
There are several potential future directions for research involving (3-Nitrophenyl)methyl 4-formylbenzoate. One area of interest is the development of (3-Nitrophenyl)methyl 4-formylbenzoate-based fluorescent probes for detecting the presence of specific metal ions in biological systems. Another area of interest is the synthesis of (3-Nitrophenyl)methyl 4-formylbenzoate analogs with improved antibacterial, antifungal, and antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of (3-Nitrophenyl)methyl 4-formylbenzoate and its potential applications in drug development.
合成方法
The synthesis of (3-Nitrophenyl)methyl 4-formylbenzoate involves a multistep process that begins with the reaction of 4-nitrobenzoyl chloride with methyl 3-aminobenzoate to form 4-nitrobenzoyl methyl 3-aminobenzoate. This intermediate is then reacted with formaldehyde and sodium hydroxide to form (3-Nitrophenyl)methyl 4-formylbenzoate. The reaction mechanism involves nucleophilic addition of the amine group to the carbonyl group of the 4-nitrobenzoyl chloride, followed by condensation with formaldehyde to form the final product.
属性
IUPAC Name |
(3-nitrophenyl)methyl 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-9-11-4-6-13(7-5-11)15(18)21-10-12-2-1-3-14(8-12)16(19)20/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGFZDDJIHROPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608573.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2608575.png)


![2-(3-(Diethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608582.png)
![1-(3,4-dimethylphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608583.png)



![7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid](/img/structure/B2608589.png)

![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2608591.png)
